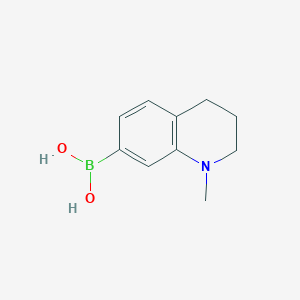
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is a boronic acid derivative with a unique structure that combines a tetrahydroquinoline moiety with a boronic acid functional group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid typically involves the reaction of (1-Methyl-1,2,3,4-tetrahydroquinoline) with a boron-containing reagent. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of palladium catalysts and boronic acid derivatives . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
化学反应分析
Types of Reactions: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium periodate can be used under mild conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Borane derivatives.
Substitution: Various biaryl compounds or other carbon-carbon bonded products.
科学研究应用
(1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid has a wide range of applications in scientific research:
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.
作用机制
The mechanism of action of (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid in chemical reactions involves the interaction of the boronic acid group with various reagents. In Suzuki-Miyaura coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form a new carbon-carbon bond . The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Shares a similar tetrahydroquinoline structure but lacks the boronic acid group.
N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester: Contains a boronic acid group but has a different heterocyclic structure.
2-Chloro-1-(6-methoxy-1,2,3,4-tetrahydroquinolin-1-yl)ethan-1-one: Similar quinoline structure with different functional groups.
Uniqueness: (1-Methyl-1,2,3,4-tetrahydroquinolin-7-yl)boronic acid is unique due to the presence of both a tetrahydroquinoline moiety and a boronic acid group, which allows it to participate in a wide range of chemical reactions and applications that are not possible with similar compounds lacking these functional groups.
属性
分子式 |
C10H14BNO2 |
|---|---|
分子量 |
191.04 g/mol |
IUPAC 名称 |
(1-methyl-3,4-dihydro-2H-quinolin-7-yl)boronic acid |
InChI |
InChI=1S/C10H14BNO2/c1-12-6-2-3-8-4-5-9(11(13)14)7-10(8)12/h4-5,7,13-14H,2-3,6H2,1H3 |
InChI 键 |
RVMAJLRRFNKJHG-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CC2=C(CCCN2C)C=C1)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





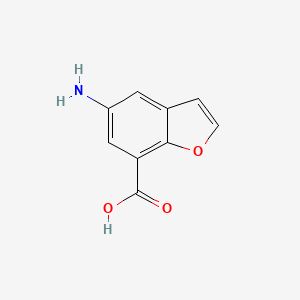
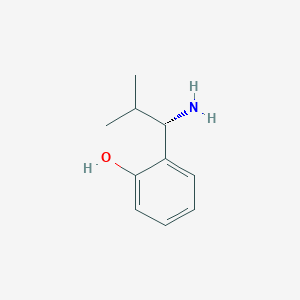
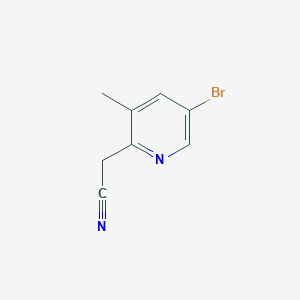
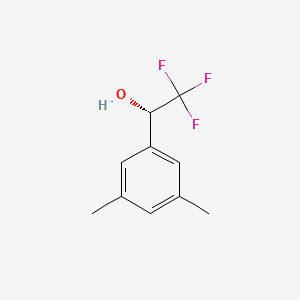
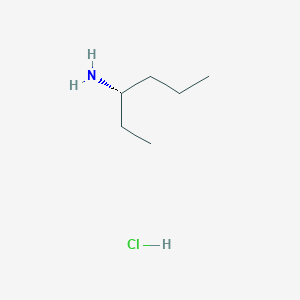
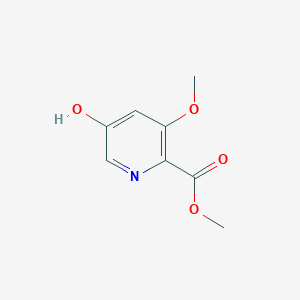
![4,7-Dibromo-5-chlorobenzo[c][1,2,5]thiadiazole](/img/structure/B12963988.png)

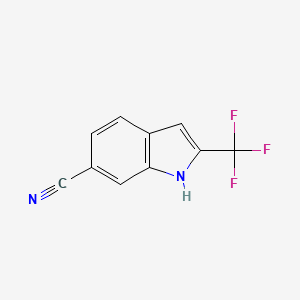
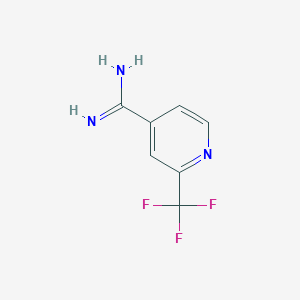
![Ethyl 2-oxo-2-((2-oxo-2,3-dihydrobenzo[d]oxazol-6-yl)amino)acetate](/img/structure/B12964000.png)
